molecular formula C17H17ClF3N3O3S B15019813 N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Cat. No.: B15019813
M. Wt: 435.8 g/mol
InChI Key: ZTONBZKMXFSGFL-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a trifluoromethyl group, a chloro group, and a dimethylsulfamoyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine under controlled temperature conditions . The reaction is carried out in a non-chlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions may result in different oxidation states of the compound.

Scientific Research Applications

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chloro groups contribute to its reactivity and binding affinity with target molecules. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the dimethylsulfamoyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C17H17ClF3N3O3S

Molecular Weight

435.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C17H17ClF3N3O3S/c1-23(2)28(26,27)24(13-6-4-3-5-7-13)11-16(25)22-12-8-9-15(18)14(10-12)17(19,20)21/h3-10H,11H2,1-2H3,(H,22,25)

InChI Key

ZTONBZKMXFSGFL-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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